KP372-1

Description

Properties

IUPAC Name |

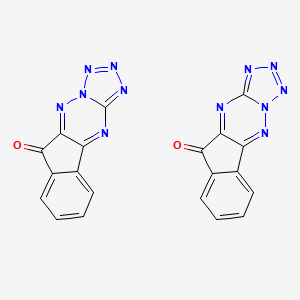

10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one;10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7;17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h2*1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFOAASSUQIXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O.C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8N12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374996-60-7 | |

| Record name | 1374996-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KP372-1 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KP372-1 is a novel anti-cancer agent exhibiting a dual mechanism of action that leads to tumor-selective cytotoxicity. Initially identified as an inhibitor of the PI3K/AKT signaling pathway, recent comprehensive studies have revealed a more intricate and potent mechanism centered on its interaction with NAD(P)H: quinone oxidoreductase 1 (NQO1). This enzyme is frequently overexpressed in a wide array of solid tumors, providing a basis for the tumor-selective action of this compound. The compound undergoes NQO1-dependent redox cycling, leading to a massive generation of reactive oxygen species (ROS), which in turn induces catastrophic DNA damage and hyperactivation of Poly (ADP-ribose) polymerase 1 (PARP1). Paradoxically, this ROS surge also triggers a transient hyperactivation of AKT, which subsequently inhibits the FOXO3a/GADD45α DNA repair pathway. This dual action of inducing extensive DNA damage while simultaneously suppressing its repair makes this compound a powerful cytotoxic agent, particularly in combination with PARP inhibitors. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: NQO1-Dependent Oxidative Assault

The primary and most potent mechanism of this compound's anti-cancer activity is contingent on the presence of high levels of NQO1.[1][2] In NQO1-expressing cancer cells, this compound acts as a substrate for this enzyme, initiating a futile redox cycle. This process rapidly consumes cellular NAD(P)H and generates a massive burst of superoxide radicals, which are then converted to hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[1][3] This overwhelming oxidative stress is the central driver of this compound's cytotoxicity. Notably, in cells with low or no NQO1 expression, this compound exhibits significantly reduced toxicity, highlighting its tumor-selective potential.[1][4]

Induction of DNA Damage and PARP1 Hyperactivation

The surge in intracellular ROS leads to extensive and severe DNA damage, including single and double-strand breaks.[1][4] This robust DNA damage triggers the hyperactivation of PARP1, a critical enzyme in the DNA damage response.[1][4] The hyperactivated PARP1 consumes large amounts of NAD+ in an attempt to repair the DNA lesions, leading to a rapid depletion of cellular NAD+ and ATP pools. This energy crisis, coupled with the extensive DNA damage, pushes the cancer cell towards apoptosis, which is further confirmed by the activation of caspase-3.[1][4]

The Paradoxical Role of AKT: From Inhibition to Hyperactivation

While initially characterized as an AKT inhibitor, the NQO1-dependent mechanism of this compound reveals a more complex interplay with this critical survival pathway.[5][6] The substantial ROS production and subsequent increase in intracellular calcium levels lead to a transient but dramatic hyperactivation of AKT, specifically phosphorylation at Serine 473.[7]

Suppression of DNA Repair via the FOXO3a/GADD45α Pathway

This this compound-induced AKT hyperactivation has a crucial downstream consequence: the inhibition of the FOXO3a/GADD45α DNA repair pathway.[2][4][7] Activated AKT phosphorylates and inactivates the transcription factor FOXO3a, preventing it from translocating to the nucleus and activating its target genes, including the DNA repair-associated protein GADD45α.[2][8] By actively suppressing this DNA repair mechanism, this compound ensures that the DNA damage it induces is irreparable, thereby potentiating its cytotoxic effects.

Synergy with PARP Inhibitors

The unique dual mechanism of this compound—inducing massive DNA damage while simultaneously inhibiting DNA repair—provides a strong rationale for its use in combination with PARP inhibitors (PARPi).[2][4][9] This combination has been shown to be highly synergistic in NQO1-overexpressing cancer cells.[2] Sublethal doses of this compound can sensitize cancer cells to non-toxic doses of PARP inhibitors like rucaparib, olaparib, and talazoparib, leading to enhanced cancer cell death and potentially overcoming PARPi resistance.[1][9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

| Parameter | Cell Line | Condition | Value | Reference |

| Potency vs. β-lapachone | Pancreatic Cancer Cells | ~10- to 20-fold more potent | [1][4] | |

| This compound (Lethal Dose) | A549 | Monotherapy | 0.4 µM | [1] |

| This compound (Non-lethal Dose) | A549 | Monotherapy | 0.15 µM | [1] |

| Rucaparib (Non-toxic Dose) | A549 | Monotherapy | 15 µM | [1] |

| Olaparib (Non-toxic Dose) | A549 | Monotherapy | 15 µM | [1] |

| Talazoparib (Non-toxic Dose) | A549 | Monotherapy | 1.25 µM | [1] |

Table 1: Potency and Dosage of this compound and PARP Inhibitors

| Treatment | Cell Line | Outcome | Observation | Reference |

| This compound (0.4 µM) | A549 | Apoptosis (Annexin-V+/7-AAD-) | Significant induction by 48h | [1] |

| This compound (0.15 µM) + Rucaparib (15 µM) | A549 | Apoptosis (Annexin-V+/7-AAD-) | Significant induction by 48h | [1] |

| This compound ± Rucaparib | A549, MCF-7 | H₂O₂ Production | Significant increase | [1] |

| This compound ± Rucaparib | A549 | pAKT (Ser473) | Dramatic increase within 24h | [1] |

| This compound (0.4 µM) or this compound (0.15 µM) + Rucaparib (15 µM) | A549 | FOXO3a and GADD45α Expression | Significant inhibition | [1] |

Table 2: Cellular Effects of this compound Treatment

Experimental Protocols

Cell Viability Assay

-

Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, PARP inhibitors, or their combination for a specified duration (e.g., 2 hours).

-

For combination studies, pre-treat with the PARP inhibitor for 2 hours before adding this compound.

-

After treatment, wash the cells and replace the medium.

-

Incubate the cells for a period of 7 days to allow for colony formation.

-

Assess cell viability using a DNA assay or crystal violet staining.[10]

Western Blot Analysis for Protein Phosphorylation

-

Culture cells to 70-80% confluency and treat with this compound and/or PARP inhibitors for the desired time points.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pAKT (Ser473), total AKT, γH2AX, FOXO3a, GADD45α, or other proteins of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[2]

Measurement of Intracellular ROS

-

Plate cells in a suitable format (e.g., 6-well plate or 96-well black plate).

-

Treat cells with this compound with or without the NQO1 inhibitor dicoumarol (DIC) or the ROS scavenger N-acetylcysteine (NAC).

-

After treatment (e.g., 30 minutes), incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in PBS for 30 minutes at 37°C in the dark.[3][11]

-

Wash the cells with PBS.

-

Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.[11]

Apoptosis Assay (Annexin-V/7-AAD Staining)

-

Treat cells with the indicated compounds for the desired duration (e.g., 48 hours).

-

Collect both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-V binding buffer.

-

Add FITC-conjugated Annexin-V and 7-Aminoactinomycin D (7-AAD) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.[1]

Visualizing the Molecular Pathways and Workflows

Caption: this compound Signaling Pathway in NQO1-Positive Cancer Cells.

Caption: General Experimental Workflow for this compound Evaluation.

References

- 1. This compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA damage induced by this compound hyperactivates PARP1 and enhances lethality of pancreatic cancer cells with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA damage induced by this compound hyperactivates PARP1 and enhances lethality of pancreatic cancer cells with PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. DNA repair pathway stimulated by the forkhead transcription factor FOXO3a through the Gadd45 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. yeditepejhs.org [yeditepejhs.org]

KP372-1 as an NQO1 redox cycling agent

An In-depth Technical Guide on KP372-1 as an NQO1 Redox Cycling Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that is frequently overexpressed in a variety of solid tumors, including pancreatic, non-small-cell lung, and breast cancers, while its expression in normal tissues is significantly lower.[1][2][3] This differential expression makes NQO1 an attractive target for tumor-selective therapies. This compound has been identified as a novel and potent NQO1-bioactivatable agent that undergoes redox cycling in an NQO1-dependent manner.[1][3] This process generates substantial oxidative stress, leading to catastrophic DNA damage and programmed cancer cell death.[1][2] Notably, this compound is approximately 10- to 20-fold more potent than β-lapachone, a well-known NQO1 substrate.[1][3] This guide provides a comprehensive overview of the core mechanism of this compound, its downstream signaling effects, quantitative data on its efficacy, and detailed experimental protocols for its study.

Core Mechanism: NQO1-Dependent Redox Cycling

The primary mechanism of this compound's anticancer activity is its function as a substrate for NQO1, initiating a futile redox cycle that selectively targets cancer cells with high NQO1 expression.

-

Reduction: NQO1 catalyzes the two-electron reduction of the quinone structure of this compound to an unstable hydroquinone form. This reaction utilizes NAD(P)H as an electron donor, oxidizing it to NAD(P)+.[3][4][5]

-

Auto-oxidation & ROS Generation: The resulting hydroquinone is highly unstable and rapidly auto-oxidizes back to the parent this compound molecule. This oxidation reaction consumes molecular oxygen (O2) and generates superoxide radicals (O2•−).[3]

-

Futile Cycling: This process repeats, creating a futile cycle that rapidly consumes large quantities of NAD(P)H and generates massive amounts of reactive oxygen species (ROS), primarily superoxide and its downstream product, hydrogen peroxide (H2O2).[2][3][4]

This NQO1-dependent mechanism ensures tumor selectivity, as cells with low NQO1 expression (typically normal cells) are spared from this catastrophic oxidative stress.[1]

References

- 1. DNA damage induced by this compound hyperactivates PARP1 and enhances lethality of pancreatic cancer cells with PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA damage induced by this compound hyperactivates PARP1 and enhances lethality of pancreatic cancer cells with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer Cell Sensitivity to Redox-Cycling Quinones is Influenced by NAD(P)H: Quinone Oxidoreductase 1 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

KP372-1 Induced Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KP372-1 is a novel anti-cancer agent that demonstrates significant therapeutic potential by inducing cellular stress through the generation of reactive oxygen species (ROS).[1][2] This technical guide provides an in-depth overview of the mechanisms underlying this compound-induced ROS production, the subsequent cellular signaling cascades, and the methodologies employed to quantify these effects. By targeting the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, this compound initiates a cascade of events leading to extensive DNA damage and cancer cell death, highlighting its promise in oncology, particularly in overcoming resistance to existing therapies like PARP inhibitors.[1][3]

Core Mechanism of Action

This compound functions as a novel NQO1 redox cycling agent.[3] NQO1, an enzyme frequently overexpressed in solid tumors such as pancreatic and non-small-cell lung cancer, is a key determinant of this compound's cancer-selective cytotoxicity.[3][4] The enzymatic activity of NQO1 on this compound leads to a futile redox cycle that generates a significant amount of superoxide radicals, which are then converted to other forms of ROS.[3][4] This surge in intracellular ROS creates a state of severe oxidative stress, leading to widespread DNA damage, including double-strand breaks.[1][3]

Signaling Pathways Activated by this compound-Induced ROS

The substantial increase in ROS and subsequent DNA damage triggered by this compound activates a complex network of signaling pathways, ultimately culminating in cancer cell death.

DNA Damage Response and PARP1 Hyperactivation

The extensive DNA damage induced by this compound-mediated ROS production leads to the hyperactivation of Poly (ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.[3] This hyperactivation, however, results in the depletion of NAD+ and ATP, further exacerbating cellular stress and promoting cell death.[1][2] The synergistic effect observed when combining this compound with PARP inhibitors, such as rucaparib, stems from the dual assault on DNA repair mechanisms.[1]

AKT Hyperactivation and Calcium Homeostasis Disruption

Treatment with this compound, particularly in combination with PARP inhibitors, leads to a transient but dramatic hyperactivation of AKT.[1] This is linked to a disturbance in intracellular calcium homeostasis.[1] The release of calcium into the cytosol contributes to AKT hyperactivation.[1] This overstimulation of AKT, contrary to its usual pro-survival role, contributes to cell death by inhibiting the FOXO3a/GADD45α pathway, which is involved in DNA repair.[1]

Induction of Autophagy and Apoptosis

The culmination of these signaling events, including NAD+/ATP depletion and calcium-dependent processes, promotes both autophagy and apoptosis in cancer cells.[1][2] The combination of this compound with a PARP inhibitor has been shown to effectively induce these cell death pathways.[1]

Quantitative Data on this compound Efficacy

The potency of this compound has been evaluated in various cancer cell lines, demonstrating its effectiveness, particularly in those with high NQO1 expression.

| Cell Line | Cancer Type | Key Findings | Reference |

| A549 | Non-small-cell lung cancer | Combination of this compound and rucaparib dramatically increased γH2AX foci, indicating significant DNA double-strand breaks. | [1] |

| Pancreatic Cancer Cells | Pancreatic Cancer | This compound is approximately 10- to 20-fold more potent than β-lapachone, another NQO1 substrate. | [3] |

| MCF-7 | Breast Cancer | Combination treatment with a PARP inhibitor led to enhanced lethality. | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of this compound.

Measurement of Intracellular ROS Production

Objective: To quantify the generation of reactive oxygen species in cells following treatment with this compound.

Materials:

-

Cell line of interest (e.g., A549)

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS-sensitive fluorescent probes (e.g., MitoSOX Red for mitochondrial superoxide)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a 96-well plate or other suitable culture vessel and allow them to adhere overnight.

-

The next day, remove the culture medium and wash the cells with PBS.

-

Load the cells with a 1X working solution of H2DCFDA in pre-warmed assay buffer or culture medium. Incubate for 45 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove the excess probe.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 495/529 nm for H2DCFDA) using a microplate reader or flow cytometer. The fluorescence intensity is proportional to the level of intracellular ROS.

Immunofluorescence Staining for γH2AX Foci

Objective: To visualize and quantify DNA double-strand breaks as an indicator of DNA damage.

Materials:

-

Cells cultured on coverslips

-

This compound and/or PARP inhibitor (e.g., rucaparib)

-

4% paraformaldehyde in PBS

-

0.25% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS (Blocking buffer)

-

Primary antibody against γH2AX

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound, rucaparib, or a combination of both for the desired time.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and appropriate image analysis software.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound induced ROS production and cell death.

Caption: Experimental workflow for intracellular ROS measurement.

References

- 1. This compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA damage induced by this compound hyperactivates PARP1 and enhances lethality of pancreatic cancer cells with PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Dual-Faceted Role of KP372-1 in Modulating the PI3K/Akt Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. KP372-1 has emerged as a significant small molecule in the study of this pathway. Initially characterized as a potent inhibitor of Akt, recent evidence has unveiled a more complex, dual mechanism of action. This technical guide provides a comprehensive overview of this compound, its interaction with the PI3K/Akt pathway, quantitative data on its activity, and detailed experimental protocols for its study.

The PI3K/Akt Signaling Pathway: A Brief Overview

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Once activated, Akt phosphorylates a plethora of downstream substrates, including mTOR, glycogen synthase kinase 3 beta (GSK-3β), and the S6 ribosomal protein, to regulate diverse cellular functions.

This compound: A Molecule with a Dual Identity

This compound as an Inhibitor of the PI3K/Akt Pathway

This compound was initially identified as a potent, ATP-competitive inhibitor of Akt kinase. It directly targets the kinase domain of Akt, preventing the phosphorylation of its downstream substrates. This inhibition leads to the suppression of pro-survival signals and can induce apoptosis in cancer cells with a hyperactivated PI3K/Akt pathway.[1][2]

This compound as a Substrate for NQO1 and an Inducer of Akt Hyperactivation

More recent research has revealed a surprising, context-dependent role for this compound. In cancer cells expressing high levels of NAD(P)H:quinone oxidoreductase 1 (NQO1), this compound can act as a substrate for this enzyme.[3] The NQO1-mediated redox cycling of this compound leads to the generation of reactive oxygen species (ROS), which can induce DNA damage.[3] Paradoxically, this ROS production can lead to a transient but dramatic hyperactivation of Akt.[1][2][4][5] This hyperactivation is thought to be a cellular stress response, and in combination with other agents like PARP inhibitors, can paradoxically enhance cancer cell death.[1][2][4][5]

Quantitative Data Presentation

The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| IC50 (Akt Kinase Activity) | JMAR (Head and Neck Cancer) | 250 nM | [6] |

| IC50 (Cell Proliferation) | NPA187 (Thyroid Cancer) | ~30 nM | [2] |

| IC50 (Cell Proliferation) | WRO (Thyroid Cancer) | ~60 nM | [2] |

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt Signaling Pathway and this compound Inhibition

References

- 1. Frontiers | this compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway [frontiersin.org]

- 2. This compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA damage induced by this compound hyperactivates PARP1 and enhances lethality of pancreatic cancer cells with PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Akt inhibitor this compound inhibits proliferation and induces apoptosis and anoikis in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]

Apoptosis and Anoikis Induction by KP372-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KP372-1 is a novel anti-cancer agent that has demonstrated potent pro-apoptotic activity in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis and explores its potential to induce anoikis, a specialized form of apoptosis triggered by cell detachment from the extracellular matrix. This document summarizes key quantitative data, details experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding of this compound's mode of action.

Introduction to this compound

This compound has been identified as a potent anti-cancer agent with a multi-faceted mechanism of action. Initially recognized for its role as an AKT inhibitor, recent studies have revealed its function as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3] This dual activity contributes to its efficacy in inducing cell death in cancer cells, particularly those overexpressing NQO1, a common feature in many solid tumors.[1][3]

Induction of Apoptosis by this compound

The primary mechanism by which this compound induces apoptosis is through its NQO1-dependent redox cycling activity. This process generates a significant amount of reactive oxygen species (ROS), leading to extensive DNA damage and the activation of downstream cell death pathways.[1][2][3]

NQO1-Mediated ROS Production and DNA Damage

In cancer cells with elevated NQO1 expression, this compound undergoes a one-electron reduction, leading to the formation of an unstable semiquinone radical. This radical is then re-oxidized by molecular oxygen, generating superoxide radicals and regenerating the parent compound, thus creating a futile redox cycle. This continuous cycle results in a massive production of ROS, overwhelming the cellular antioxidant capacity and causing significant oxidative stress. The excessive ROS leads to robust DNA damage, including single and double-strand breaks.[1]

PARP1 Hyperactivation and Caspase-3 Activation

The extensive DNA damage triggered by this compound-induced ROS leads to the hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.[1] This hyperactivation depletes cellular NAD+ and ATP stores, leading to an energy crisis and ultimately culminating in the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1] The combination of this compound with PARP inhibitors has been shown to create enhanced cytotoxicity in pancreatic cancer cells.[1]

Modulation of the AKT Signaling Pathway

This compound was initially identified as a potent inhibitor of the pro-survival AKT signaling pathway.[2][3][4] However, under certain conditions, particularly in combination with PARP inhibitors, this compound can induce a transient hyperactivation of AKT.[2][3] This AKT hyperactivation, paradoxically, can promote cell death by inhibiting the FOXO3a/GADD45α DNA repair pathway, thereby synergizing with the DNA-damaging effects of this compound.[2][3]

Potential for Anoikis Induction by this compound

Anoikis is a form of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix (ECM). Resistance to anoikis is a critical hallmark of metastatic cancer cells, allowing them to survive in circulation and colonize distant sites. While direct evidence for this compound-induced anoikis is still emerging, its known mechanisms of action suggest a strong potential to sensitize cancer cells to this form of cell death.

Indirect Mechanisms Suggesting Anoikis Induction

The significant production of ROS induced by this compound can disrupt focal adhesions and integrin signaling, which are crucial for cell-matrix attachment and survival. The modulation of the AKT pathway by this compound is also highly relevant, as AKT is a key mediator of survival signals downstream of integrin engagement. By interfering with these critical survival pathways, this compound may lower the threshold for anoikis induction in detached cancer cells.

Data Presentation

Quantitative Data on Apoptosis Induction

| Cell Line | Treatment | Concentration | Outcome | Reference |

| Pancreatic Cancer Cells | This compound | ~10-20 fold more potent than β-lapachone | Increased cytotoxicity | [1] |

| A549 NSCLC Cells | This compound + Rucaparib (PARPi) | Sublethal doses | Synergistic antitumor effect | [2] |

| Thyroid Cancer Cells | This compound | Not specified | Inhibition of cell proliferation, increased apoptosis | [4] |

Experimental Protocols

Annexin V/PI Staining for Apoptosis Detection

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Culture cells to the desired confluence and treat with this compound at the indicated concentrations and time points.

-

Harvesting: Detach adherent cells using a gentle cell scraper or trypsin. Collect suspension cells by centrifugation.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Treat cells with this compound, harvest, and lyse the cells in a chilled lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Assay Reaction: In a 96-well plate, mix the cell lysate with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate).

-

Incubation: Incubate the plate at 37°C.

-

Measurement: Measure the absorbance or fluorescence at the appropriate wavelength at different time points. The increase in signal is proportional to the caspase-3 activity.

Anoikis Induction Assay

This assay assesses the ability of cells to undergo apoptosis upon detachment.

-

Plate Coating: Coat culture plates with poly-HEMA to prevent cell attachment.

-

Cell Seeding: Seed cells onto the poly-HEMA coated plates in the presence or absence of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Cell Viability/Apoptosis Assessment: Harvest the cells and assess viability using a trypan blue exclusion assay or quantify apoptosis using Annexin V/PI staining as described above. A decrease in viability or an increase in apoptosis in the presence of this compound under detached conditions would indicate anoikis induction.

Visualizations

Signaling Pathways

Caption: this compound induced apoptosis signaling pathway.

Caption: Hypothetical pathway for this compound induced anoikis.

Experimental Workflows

Caption: Experimental workflow for Annexin V/PI staining.

Caption: Experimental workflow for caspase-3 activity assay.

Conclusion

This compound is a promising anti-cancer agent that effectively induces apoptosis in cancer cells, particularly those overexpressing NQO1. Its mechanism of action, involving ROS-mediated DNA damage and modulation of the AKT pathway, is well-documented. While its ability to directly induce anoikis requires further investigation, the existing evidence strongly suggests that this compound could be a valuable tool for targeting both primary tumor growth and the metastatic potential of cancer cells by sensitizing them to cell death upon detachment. Further research into the effects of this compound on cell adhesion and integrin signaling is warranted to fully elucidate its role in preventing metastasis.

References

- 1. DNA damage induced by this compound hyperactivates PARP1 and enhances lethality of pancreatic cancer cells with PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide on the Role of KP372-1 in DNA Damage and Repair

For Researchers, Scientists, and Drug Development Professionals

Abstract

KP372-1 is a novel small molecule initially investigated as an AKT inhibitor, but now primarily recognized as a potent NAD(P)H:quinone oxidoreductase 1 (NQO1)-bioactivatable agent.[1][2][3][4] Its mechanism of action centers on the induction of excessive reactive oxygen species (ROS), leading to significant DNA damage and subsequent cancer cell death.[1][2][3][5][6] This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, focusing on its intricate role in DNA damage and repair pathways. It details the synergistic relationship with PARP inhibitors and the paradoxical hyperactivation of the AKT pathway, offering insights for researchers and professionals in oncology drug development.

Core Mechanism of Action: NQO1-Dependent ROS Production and DNA Damage

This compound's primary anticancer activity is contingent on the expression of NQO1, a cytosolic flavoprotein often overexpressed in solid tumors such as pancreatic and non-small-cell lung cancer.[1][5][6] In NQO1-positive cancer cells, this compound undergoes a futile redox cycle, leading to a massive production of superoxide and hydrogen peroxide. This surge in intracellular ROS induces robust DNA damage, including single- and double-strand breaks.[5][6] This targeted approach allows this compound to selectively eliminate cancer cells while sparing normal tissues with low NQO1 expression.[5][6]

Signaling Pathway of this compound-Induced DNA Damage

The following diagram illustrates the initial steps of this compound's action, from NQO1-mediated redox cycling to the induction of DNA damage.

The Dual Role of this compound: Hyperactivation of PARP1 and Synergy with PARP Inhibitors

A critical consequence of this compound-induced DNA damage is the hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair pathway.[5][6] This hyperactivation leads to a significant depletion of NAD+ and ATP, culminating in apoptotic cell death.[1][2]

This PARP1 hyperactivation also presents a therapeutic opportunity. The combination of this compound with PARP inhibitors, such as rucaparib, has demonstrated a powerful synergistic effect in killing cancer cells, even those resistant to PARP inhibitors alone.[1][2][3]

Quantitative Analysis of Synergistic Cytotoxicity

The following table summarizes the enhanced cytotoxicity observed when combining this compound with the PARP inhibitor rucaparib in NQO1-overexpressing cancer cell lines.

| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |

| A549 (NSCLC) | This compound | 0.2 | ~80 |

| Rucaparib | 15 | ~95 | |

| This compound + Rucaparib | 0.2 + 15 | ~30 | |

| MCF-7 (Breast) | This compound | 0.1 | ~75 |

| Rucaparib | 10 | ~90 | |

| This compound + Rucaparib | 0.1 + 10 | ~25 |

Note: These values are approximate and collated from multiple studies for illustrative purposes.

The Paradoxical Role of AKT Hyperactivation in Blocking DNA Repair

Intriguingly, the combination of this compound and a PARP inhibitor induces a transient but dramatic hyperactivation of the AKT signaling pathway.[1][2] While AKT is typically associated with cell survival and proliferation, this hyperactivation in the context of this compound treatment paradoxically blocks DNA repair.[1][2][3]

This inhibition of DNA repair is mediated through the regulation of the FOXO3a/GADD45α pathway.[1][2] The hyperactivated AKT phosphorylates and inactivates the transcription factor FOXO3a, preventing the expression of GADD45α, a key protein involved in DNA repair. This blockade of the DNA repair machinery enhances the lethal effects of the DNA damage induced by this compound.

Signaling Pathway of this compound and PARPi-Induced AKT Hyperactivation and DNA Repair Blockade

The following diagram illustrates the signaling cascade leading to the inhibition of DNA repair.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is a standard method for assessing cell viability in response to this compound treatment.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound, a PARP inhibitor, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 48-72 hours.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Protein Phosphorylation

This protocol is used to detect the phosphorylation status of key proteins in the signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with this compound and/or a PARP inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-AKT, p-FOXO3a) and total proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Assessing Synergistic Effects

The following diagram outlines a typical experimental workflow to investigate the synergy between this compound and a PARP inhibitor.

Conclusion and Future Directions

This compound represents a promising NQO1-targeted therapeutic agent with a multifaceted mechanism of action involving ROS-induced DNA damage, PARP1 hyperactivation, and a unique interplay with the AKT signaling pathway. Its synergy with PARP inhibitors offers a potential strategy to overcome PARP inhibitor resistance in NQO1-overexpressing tumors.

Future research should focus on:

-

In-depth in vivo studies to validate the synergistic efficacy and assess potential toxicities of the combination therapy.

-

Elucidation of the precise molecular mechanisms underlying the this compound-induced AKT hyperactivation.

-

Identification of predictive biomarkers beyond NQO1 expression to select patients most likely to respond to this combination therapy.

This technical guide provides a foundational understanding of this compound's role in DNA damage and repair, aiming to facilitate further research and development in this promising area of oncology.

References

- 1. This compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | this compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway [frontiersin.org]

- 4. This compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DNA damage induced by this compound hyperactivates PARP1 and enhances lethality of pancreatic cancer cells with PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of KP372-1: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

KP372-1 has been identified as a novel and potent antitumor agent with a unique mechanism of action dependent on the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1). This document provides a comprehensive technical overview of the discovery and initial characterization of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. This compound acts as an NQO1-dependent redox cycling agent, inducing significant reactive oxygen species (ROS) production, leading to catastrophic DNA damage, PARP1 hyperactivation, and ultimately, cancer cell death. Notably, it exhibits potent single-agent activity and demonstrates significant synergy with PARP inhibitors, offering a promising therapeutic strategy for NQO1-overexpressing solid tumors, including pancreatic cancer.

Introduction

The discovery of this compound addresses the ongoing need for novel cancer therapeutics with tumor-selective activity. Initially investigated as a potent AKT inhibitor, recent research has unveiled its primary mechanism as an NQO1 bioactivatable drug.[1] NQO1 is an enzyme frequently overexpressed in various solid tumors, including pancreatic, lung, and breast cancers, while maintaining low expression levels in normal tissues. This differential expression provides a therapeutic window for targeted cancer therapy. This compound exploits this by undergoing an NQO1-catalyzed redox cycle that generates a futile cycle of oxidation and reduction, leading to the massive production of ROS. This targeted ROS burst overwhelms the cancer cell's antioxidant capacity, inducing extensive DNA damage and triggering a cascade of events culminating in apoptotic cell death.

Quantitative Data Summary

While comprehensive IC50 values across a wide range of cell lines are not yet publicly available in a consolidated format, initial studies provide strong evidence of this compound's potency, particularly in NQO1-expressing pancreatic cancer cell lines.

Table 1: Dose-Response of this compound in Pancreatic Cancer Cell Lines

| Cell Line | NQO1 Expression | Treatment Duration | Observations |

| MIA PaCa-2 | High | 2 hours | Significant cell death observed at 0.05 µM. Greater than 95% cell death observed at 0.2 µM.[2] |

| Capan-2 | High | 2 hours | Significant cell death observed at 0.05 µM. Greater than 95% cell death observed at 0.2 µM.[2] |

This compound has been reported to be approximately 10- to 20-fold more potent than β-lapachone, another well-characterized NQO1 substrate, in pancreatic cancer cells.[3]

Table 2: In Vivo Efficacy of this compound in Combination with Rucaparib

| Xenograft Model | Treatment | Dosage | Outcome |

| Orthotopic Pancreatic Xenograft | This compound + Rucaparib | This compound: 16 mg/kg; Rucaparib: 10 mg/kg | Synergistically suppressed tumor growth and improved overall survival.[4] |

| Orthotopic NSCLC Xenograft (A549) | This compound + Rucaparib | This compound: 16 mg/kg; Rucaparib: 10 mg/kg | Synergistically suppressed tumor growth and improved overall survival.[4] |

Mechanism of Action

The primary mechanism of action of this compound is centered on its NQO1-dependent generation of ROS. This process initiates a signaling cascade that ultimately leads to cancer cell death.

Caption: Signaling pathway of this compound in NQO1-expressing cancer cells.

Experimental Protocols

This section details the methodologies for the key experiments used in the initial characterization of this compound.

NQO1-Dependent Cytotoxicity Assay

This assay determines the reliance of this compound's cytotoxic effects on the presence and activity of NQO1.

Caption: Workflow for the NQO1-dependent cytotoxicity assay.

Methodology:

-

Cell Plating: Seed pancreatic cancer cells with high NQO1 expression (e.g., MIA PaCa-2, Capan-2) and low NQO1 expression (e.g., PANC-1) in 96-well plates at a density of 4,000 cells/well and allow them to adhere overnight.[2]

-

Treatment: Treat the cells with a serial dilution of this compound. For control groups, include vehicle (DMSO) and this compound in the presence of an NQO1 inhibitor (e.g., 50 µM Dicoumarol).[2]

-

Incubation: Incubate the plates for 2 hours at 37°C.[2]

-

Recovery: After incubation, remove the treatment media, wash the cells with PBS, and add fresh culture media. Allow the cells to recover for 48 hours.[2]

-

Viability Assessment: Determine cell viability using a standard MTT assay.[2]

ROS Production Assay

This assay quantifies the generation of reactive oxygen species induced by this compound.

Methodology:

-

Cell Plating: Seed MIA PaCa-2 or Capan-2 cells in a 96-well plate.

-

Treatment: Treat cells with varying concentrations of this compound for 30 minutes, or with a fixed concentration (e.g., 0.2 µM) for different time points.[2]

-

H2O2 Measurement: Measure the levels of hydrogen peroxide (H2O2) using a commercial kit such as the ROS-Glo™ H2O2 Assay (Promega) according to the manufacturer's protocol.[2]

DNA Damage Assessment (Western Blot for γH2AX)

This method detects the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks.

Methodology:

-

Cell Treatment: Treat MIA PaCa-2 or Capan-2 cells with this compound (e.g., 0.15 µM) for various time points or with different concentrations for a fixed time.[5]

-

Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against γH2AX overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

PARP1 Hyperactivation Assay (Western Blot for PAR)

This assay measures the accumulation of poly(ADP-ribose) (PAR) polymers, an indicator of PARP1 hyperactivation.

Methodology:

-

Cell Treatment: Treat MIA PaCa-2 or Capan-2 cells with this compound (e.g., 0.15 µM) for different time points or with varying concentrations for a short duration (e.g., 10 minutes).[2]

-

Western Blotting: Follow the same Western blotting procedure as described for γH2AX, but use a primary antibody specific for PAR.

In Vivo Orthotopic Pancreatic Xenograft Study

This study evaluates the in vivo efficacy of this compound in a clinically relevant animal model.

Caption: Workflow for an in vivo orthotopic pancreatic xenograft study.

Methodology:

-

Cell Implantation: Orthotopically inject human pancreatic cancer cells (e.g., MIA PaCa-2) into the pancreas of immunodeficient mice.

-

Tumor Establishment: Allow tumors to grow to a predetermined size.

-

Treatment: Randomize mice into four groups: vehicle control, this compound alone (16 mg/kg, i.v.), rucaparib alone (10 mg/kg, i.p.), and the combination of this compound and rucaparib.[4]

-

Monitoring: Monitor tumor volume and the overall health of the mice regularly.

-

Endpoint Analysis: At the end of the study, assess tumor growth inhibition and overall survival.

Conclusion

This compound represents a promising new class of NQO1-bioactivatable drugs with potent and selective anticancer activity. Its unique mechanism of action, involving targeted ROS generation and subsequent DNA damage and PARP1 hyperactivation, provides a strong rationale for its further development. The synergistic effects observed with PARP inhibitors highlight a particularly compelling therapeutic strategy. The data and protocols presented in this whitepaper provide a foundational understanding for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound. Further studies are warranted to establish a comprehensive profile of its efficacy and safety in a broader range of cancer models.

References

- 1. This compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA damage induced by this compound hyperactivates PARP1 and enhances lethality of pancreatic cancer cells with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA damage induced by this compound hyperactivates PARP1 and enhances lethality of pancreatic cancer cells with PARP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA damage response (DDR) pathway engagement in cisplatin radiosensitization of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of KP372-1 on Glioblastoma Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in GBM, promoting cell survival, proliferation, and resistance to therapy.[1] KP372-1, a small molecule inhibitor, has emerged as a promising agent that targets this critical survival pathway. This technical guide provides an in-depth analysis of the effects of this compound on glioblastoma cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative effects of this compound on the glioblastoma cell lines U87MG and U251MG.

Table 1: Inhibition of Cell Growth by this compound

| Cell Line | Treatment Duration (hours) | This compound Concentration (nmol/L) | Cell Growth Inhibition (%) |

| U87MG | 48 | 125 | ~50 |

| 250 | ~50 | ||

| U251MG | 48 | 125 | ~50 |

| 250 | ~50 |

Table 2: Induction of Apoptosis by this compound

| Cell Line | Treatment Duration (hours) | This compound Concentration (nmol/L) | Apoptotic Cells (%) |

| U87MG | Not Specified | 125 | 22 |

| 250 | 52 | ||

| U251MG | Not Specified | 125 | 38 |

| 250 | 70 |

Table 3: Cytotoxicity of this compound

| Cell Line | Treatment Duration (hours) | This compound Concentration (nmol/L) | Cytotoxicity (%) |

| U87MG | Not Specified | 250 | 81 |

| U251MG | Not Specified | 250 | 89 |

Experimental Protocols

Cell Culture and Maintenance

-

Cell Lines: Human glioblastoma cell lines U87MG (ATCC HTB-14) and U251MG were utilized.

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[2]

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.[2]

-

Subculturing: When cells reached 70-90% confluency, they were briefly rinsed with PBS, detached using 0.25% (w/v) trypsin-EDTA solution, and re-seeded in new flasks.[2]

Western Blot Analysis

This protocol details the methodology for assessing the phosphorylation status of Akt, GSK-3β, and p70s6k, as well as the expression levels of Bcl-2, Bax, and PARP.

-

Cell Lysis:

-

After treatment with this compound, U87MG and U251MG cells were washed with ice-cold PBS.

-

Cells were lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Protein concentration in the lysates was determined using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Equal amounts of protein (20-30 µg) were separated on a 10% or 12% SDS-polyacrylamide gel.

-

Proteins were then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

The membrane was incubated overnight at 4°C with primary antibodies targeting:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-GSK-3β (Ser9)

-

Total GSK-3β

-

Phospho-p70s6k (Thr389)

-

Total p70s6k

-

Bcl-2

-

Bax

-

PARP

-

β-actin (as a loading control)

-

-

After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Assay (Apo-Bromodeoxyuridine Flow Cytometry)

This method quantifies the percentage of apoptotic cells.

-

Cell Preparation:

-

DNA Labeling:

-

Fixed cells were washed with wash buffer and then incubated in a DNA labeling solution containing terminal deoxynucleotidyl transferase (TdT) and bromodeoxyuridine (BrdU) triphosphate for 60 minutes at 37°C.[3] This allows TdT to label the 3'-OH ends of fragmented DNA with BrdU.

-

-

Staining:

-

Flow Cytometry:

-

The stained cells were analyzed using a flow cytometer. FITC-positive cells represent the apoptotic population.

-

Cell Viability Assay (LIVE/DEAD Assay)

This assay distinguishes between live and dead cells based on membrane integrity and esterase activity.

-

Reagent Preparation:

-

A working solution of Calcein AM (for staining live cells green) and Ethidium homodimer-1 (for staining dead cells red) was prepared in PBS.

-

-

Cell Staining:

-

U87MG and U251MG cells cultured in 96-well plates were washed with PBS.

-

The LIVE/DEAD staining solution was added to each well and incubated for 30-45 minutes at room temperature, protected from light.

-

-

Imaging:

-

The stained cells were visualized and quantified using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

-

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway Inhibition by this compound

This compound exerts its anti-glioblastoma effects by directly targeting the PI3K/Akt signaling cascade. This pathway is a central regulator of cell survival and proliferation.[1] In many glioblastomas, the tumor suppressor PTEN is mutated or lost, leading to the constitutive activation of this pathway.[1] this compound inhibits the phosphorylation of Akt at Serine 473, a critical step for its activation.[4] This inhibition leads to the reduced activation of downstream targets, including GSK-3β and p70s6k, ultimately culminating in the induction of apoptosis.[4]

Caption: this compound inhibits the PI3K/Akt signaling pathway in glioblastoma cells.

Experimental Workflow for Assessing this compound Efficacy

The following diagram illustrates the general workflow used to evaluate the effects of this compound on glioblastoma cell lines.

Caption: Workflow for evaluating the in vitro effects of this compound.

Conclusion

This compound demonstrates significant anti-tumor activity in glioblastoma cell lines by effectively inhibiting the PI3K/Akt survival pathway. This leads to a substantial reduction in cell growth and a marked increase in apoptosis. The data presented in this guide, along with the detailed protocols, provide a valuable resource for researchers investigating novel therapeutic strategies for glioblastoma. The targeted nature of this compound, coupled with its potent in vitro efficacy, underscores its potential as a candidate for further preclinical and clinical development in the treatment of this devastating disease.

References

The Evolving Role of KP372-1 in Cancer Research: From a Hypothesized Thyroid Cancer Inhibitor to a Modulator of DNA Repair

A Technical Overview for Researchers and Drug Development Professionals

Part 1: The Initial Hypothesis in Thyroid Cancer (Based on Retracted Data)

Notice of Retraction: The primary study investigating the role of KP372-1 in thyroid cancer, "The Akt inhibitor this compound suppresses Akt activity and cell proliferation and induces apoptosis in thyroid cancer cells," published in the British Journal of Cancer in 2005, was retracted in 2021 due to anomalies in the presented data[1]. Therefore, the findings described in this section should be interpreted with caution as they are not scientifically validated.

The retracted study proposed that this compound functioned as a specific inhibitor of the Akt kinase, a critical node in the PI3K/Akt signaling pathway frequently activated in various cancers, including thyroid cancer[2][3]. The study suggested that by inhibiting Akt, this compound could suppress cell proliferation and induce apoptosis in thyroid cancer cells[2][3].

Originally Reported (but Retracted) Quantitative Data

The following table summarizes the quantitative data as reported in the retracted 2005 publication. This data is presented for historical context but is not considered reliable due to the retraction.

| Cell Line | IC50 (µM) for Cell Proliferation Inhibition |

| NPA187 (papillary thyroid cancer) | Not explicitly stated, but suggested to be more sensitive than WRO |

| WRO (follicular thyroid cancer) | Not explicitly stated |

Data from a retracted publication and should not be considered scientifically valid.

Hypothesized Signaling Pathway (Based on Retracted Data)

The retracted study proposed that this compound directly inhibited Akt, leading to a downstream cascade of events that culminated in decreased cell survival and proliferation.

Caption: Hypothesized PI3K/Akt signaling pathway inhibition by this compound in thyroid cancer (based on retracted data).

Part 2: The Current Understanding of this compound's Mechanism of Action

More recent and validated research has shifted the understanding of this compound's mechanism of action away from direct Akt inhibition. These studies, primarily in pancreatic and non-small-cell lung cancer models, have identified this compound as a novel anticancer agent that targets the redox enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1)[4][5][6].

This NQO1-dependent mechanism involves the generation of reactive oxygen species (ROS), leading to extensive DNA damage and a unique form of AKT hyperactivation that paradoxically blocks DNA repair[4][5]. This has opened new avenues for its potential use, particularly in combination with PARP inhibitors[4][5][6].

Quantitative Data from Recent Studies

The following table summarizes key quantitative findings from recent, non-retracted studies on this compound in other cancer types.

| Cancer Type | Cell Line | Treatment | Key Finding |

| Pancreatic Cancer | MIA PaCa-2 | 0.15 µM this compound (1h) | Significant increase in comet tail moment, indicating DNA double-strand breaks[7]. |

| Pancreatic Cancer | MIA PaCa-2, Capan-2 | 0.05 µM - 0.2 µM this compound (2h) | Significant cell death, with >95% at 0.2 µM[7]. |

| Non-Small-Cell Lung Cancer | A549 | This compound + rucaparib | Synergistic enhancement of lethality[5]. |

Validated Signaling Pathway and Mechanism of Action

The current understanding of this compound's mechanism involves a multi-step process initiated by its interaction with NQO1.

Caption: Validated NQO1-mediated mechanism of this compound leading to AKT hyperactivation and DNA repair inhibition.

Experimental Protocols

This section provides a summary of the experimental methodologies used in the cited research on this compound.

Cell Culture and Reagents

-

Cell Lines: Thyroid carcinoma cell lines NPA187 and WRO were used in the retracted study[2]. Pancreatic cancer cell lines MIA PaCa-2 and Capan-2, and non-small-cell lung cancer cell line A549 were used in more recent studies[5][7].

-

Reagents: this compound (synthesis described in some studies), rucaparib, BAPTA-AM (a cytosolic Ca2+ chelator), and various antibodies for western blotting[5].

Cell Proliferation and Viability Assays

-

MTT Assay: As described in the retracted thyroid cancer study, cells were plated in 96-well plates and treated with different concentrations of this compound for 48 hours. Cell growth was measured by MTT assay[2][8].

-

Relative Survival Assay: In recent studies, cancer cells were treated with this compound with or without a PARP inhibitor. After treatment, the media was replaced, and cell viability was assessed at a later time point (e.g., 7 days)[5].

Western Blotting

-

Protein Extraction and Analysis: Cells were treated with this compound, and cell lysates were collected. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the phosphorylation status and total protein levels of Akt, mTOR, S6 ribosomal protein, and markers of apoptosis like cleaved caspase-7 and PARP1[2][5].

Apoptosis Assays

-

DNA Fragmentation Assay: As reported in the retracted study, DNA was extracted from treated cells and resolved on an agarose gel to visualize DNA fragmentation, a hallmark of apoptosis[2].

-

Annexin-V/7-AAD Staining: Cells were stained with Annexin-V and 7-AAD and analyzed by flow cytometry to quantify early and late apoptosis[5].

-

Caspase Activation: Immunofluorescence confocal microscopy was used to detect cleaved (activated) caspase-3 in treated cells[7].

DNA Damage and Repair Assays

-

Comet Assay: A neutral comet assay was used to detect DNA double-strand breaks. The length of the comet tail is proportional to the amount of DNA damage[7].

-

Immunofluorescence for γH2AX and RAD51 Foci: Cells were stained for γH2AX and RAD51, which form foci at sites of DNA double-strand breaks, to visualize and quantify DNA damage and the homologous recombination repair response[5].

In Vivo Xenograft Studies

-

Orthotopic Xenograft Models: In recent studies, human cancer cells (e.g., pancreatic and non-small-cell lung cancer) were implanted into immunocompromised mice. The mice were then treated with this compound alone or in combination with a PARP inhibitor to evaluate the effects on tumor growth[9].

Conclusion

The scientific journey of this compound underscores the dynamic and self-correcting nature of research. Initially posited as a direct Akt inhibitor in thyroid cancer, a claim that has since been retracted, the compound is now understood to act through a more complex, NQO1-dependent mechanism that induces DNA damage and disrupts DNA repair via AKT hyperactivation in other cancer types. This revised understanding opens up new therapeutic hypotheses, particularly in combination therapies for NQO1-overexpressing tumors. For researchers and drug development professionals, the story of this compound serves as a critical reminder of the importance of rigorous validation and the potential for unexpected discoveries to reshape the therapeutic landscape. Further research is warranted to explore the full potential of this compound based on its currently understood mechanism of action.

References

- 1. Retraction Note to: The Akt inhibitor this compound suppresses Akt activity and cell proliferation and induces apoptosis in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Akt inhibitor this compound suppresses Akt activity and cell proliferation and induces apoptosis in thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Akt inhibitor this compound suppresses Akt activity and cell proliferation and induces apoptosis in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway [frontiersin.org]

- 5. This compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-Induced AKT Hyperactivation Blocks DNA Repair to Synergize With PARP Inhibitor Rucaparib via Inhibiting FOXO3a/GADD45α Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA damage induced by this compound hyperactivates PARP1 and enhances lethality of pancreatic cancer cells with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Anti-Tumor Activity of KP372-1 in Head and Neck Squamous Cell Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Head and Neck Squamous Cell Carcinoma (HNSCC) remains a challenging malignancy with a significant need for novel therapeutic strategies. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in HNSCC, contributing to tumor progression, survival, and resistance to conventional therapies. This technical guide provides a comprehensive overview of the preclinical activity of KP372-1, a potent small-molecule inhibitor of the serine/threonine kinase Akt, in HNSCC. This document details the mechanism of action, summarizes key quantitative data from in vitro studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Head and Neck Squamous Cell Carcinoma (HNSCC) is a heterogeneous group of cancers arising from the mucosal epithelium of the oral cavity, pharynx, and larynx. Despite advances in treatment modalities including surgery, radiation, and chemotherapy, the 5-year survival rate for patients with advanced HNSCC remains disappointingly low. A significant driver of HNSCC pathogenesis is the aberrant activation of intracellular signaling pathways, with the PI3K/Akt/mTOR cascade being one of the most frequently dysregulated.

The Akt serine/threonine kinase, a central node in this pathway, plays a critical role in promoting cell survival, proliferation, and resistance to apoptosis. High levels of phosphorylated (active) Akt are observed in a large fraction of HNSCC tumors and cell lines, correlating with poor prognosis and reduced local tumor control[1]. This makes Akt a compelling target for therapeutic intervention.

This compound is a novel small-molecule inhibitor of Akt that has demonstrated potent anti-tumor effects in various cancer models. This guide focuses on its specific activity in HNSCC, providing a detailed technical resource for researchers and drug development professionals.

Mechanism of Action of this compound in HNSCC

This compound exerts its anti-tumor effects in HNSCC primarily through the direct inhibition of Akt kinase activity. By blocking the activation of Akt, this compound disrupts downstream signaling events crucial for cancer cell survival and proliferation.

Key mechanistic features include:

-

Inhibition of Akt Phosphorylation and Kinase Activity: this compound directly inhibits the kinase activity of Akt. Studies have shown that treatment of HNSCC cells with this compound leads to a significant, dose-dependent reduction in Akt kinase activity[1].

-

Downregulation of Downstream Effectors: A critical downstream target of Akt is the mTOR pathway, which in turn regulates protein synthesis via phosphorylation of ribosomal protein S6. Treatment with this compound has been shown to decrease the phosphorylation of the S6 ribosomal protein at Ser240/244, indicating a successful blockade of the Akt/mTOR signaling axis[1].

-

Induction of Apoptosis and Anoikis: By inhibiting the pro-survival signals mediated by Akt, this compound sensitizes HNSCC cells to programmed cell death. This includes the induction of both apoptosis (programmed cell death) and anoikis (a specific form of apoptosis triggered by the loss of cell-matrix adhesion)[1].

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway inhibited by this compound in HNSCC.

Quantitative Data on this compound Activity

In vitro studies have demonstrated the potent cytotoxic and pro-apoptotic effects of this compound in HNSCC cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound in HNSCC Cell Lines

| Cell Line | IC50 (nM) | Assay | Reference |

| JMARc42 | 200 | MTT Assay | [1] |

| Tu167c2 | 100 | MTT Assay | [1] |

| JMAR | 250 | In vitro Kinase Assay | [1] |

Table 2: Induction of Anoikis by this compound in HNSCC Cells

| Cell Line | Treatment | Percentage of Apoptotic Cells (Sub-G0/G1) | Reference |

| JMARc42 | Control (in suspension) | <10% | [1] |

| JMARc42 | 125 nM this compound (in suspension, 24h) | ~70% | [1] |

Table 3: Induction of Apoptosis by this compound in HNSCC Cells

| Cell Line | Treatment | Percentage of Apoptotic Cells (Flow Cytometry) | Reference |

| JMARc42 | 125 nM this compound (1 day) | ~15% | [1] |

| JMARc42 | 250 nM this compound (1 day) | ~30% | [1] |

| Tu167c2 | 125 nM this compound (1 day) | ~20% | [1] |

| Tu167c2 | 250 nM this compound (1 day) | ~45% | [1] |

Note: The percentages for apoptosis are estimated from the graphical data presented in the cited reference.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound in HNSCC.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed HNSCC cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat HNSCC cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Anoikis Assay

This assay assesses the ability of cells to undergo apoptosis upon detachment from the extracellular matrix.

Protocol:

-

Plate Coating: Coat the wells of a 24-well plate with poly-HEMA to prevent cell attachment.

-

Cell Seeding: Seed HNSCC cells in the coated wells in the presence or absence of this compound.

-

Incubation: Incubate the cells in suspension for 24 hours.

-

Apoptosis Assessment: Harvest the cells and assess the percentage of apoptotic cells using the Annexin V/PI staining protocol described above.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, including their phosphorylation status.

Protocol:

-

Cell Lysis: Treat HNSCC cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-